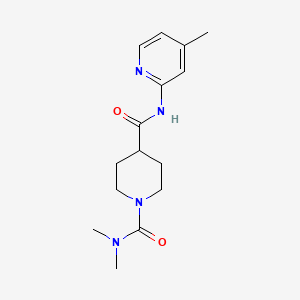
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide, also known as DMXAA, is a small molecule that has been studied for its potential anti-tumor properties. The compound was first synthesized in the 1980s and has since undergone extensive research to determine its mechanism of action and potential applications in cancer treatment.
作用機序
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide works by activating the STING (Stimulator of Interferon Genes) pathway, which is a key component of the innate immune response. Activation of this pathway leads to the production of interferons and other cytokines, which can induce tumor cell death and inhibit angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines such as interferon-alpha and interleukin-6, which are important for the immune response. This compound has also been shown to increase the production of reactive oxygen species, which can lead to DNA damage and cell death.
実験室実験の利点と制限
One advantage of N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide is its ability to enhance the anti-tumor activity of other chemotherapy drugs. This makes it a promising candidate for combination therapy. However, this compound has also been shown to have limited efficacy in some tumor types, and its mechanism of action is not fully understood. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide. One area of focus is the development of new formulations of the compound that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research into the mechanism of action of this compound, which could lead to the development of new drugs that target the STING pathway.
合成法
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide can be synthesized through a multi-step process starting with 4-methyl-2-pyridinecarboxaldehyde. The aldehyde is reacted with dimethylamine to form the corresponding imine, which is then reduced with sodium borohydride to give the amine. This amine is then reacted with diethyl malonate to form the piperidine ring, which is subsequently cyclized to form the final product.
科学的研究の応用
N~1~,N~1~-dimethyl-N~4~-(4-methyl-2-pyridinyl)-1,4-piperidinedicarboxamide has been studied extensively for its potential anti-tumor properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are key processes in tumor growth and metastasis. This compound has also been shown to enhance the anti-tumor activity of other chemotherapy drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
1-N,1-N-dimethyl-4-N-(4-methylpyridin-2-yl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-11-4-7-16-13(10-11)17-14(20)12-5-8-19(9-6-12)15(21)18(2)3/h4,7,10,12H,5-6,8-9H2,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGRLUZYXOGPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[(2-methylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B5418457.png)
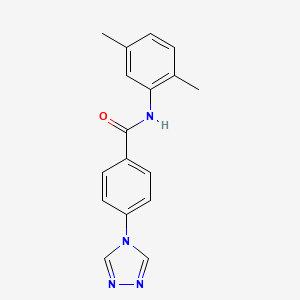
![7-chloro-4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B5418468.png)
![3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5418475.png)


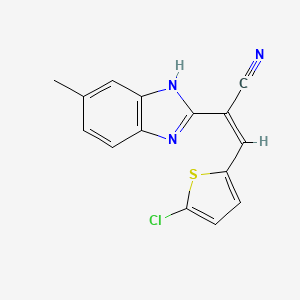
![1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B5418506.png)
![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)
![1-(4-fluorophenyl)-N-[1-(1H-imidazol-1-ylmethyl)propyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5418519.png)
![2-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5418523.png)
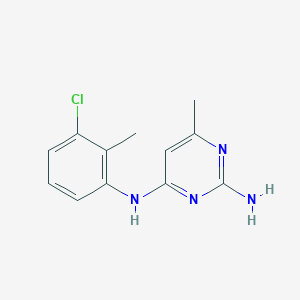
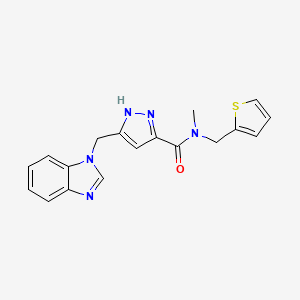
![(3S*,5S*)-1-(3-methyl-2-buten-1-yl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5418545.png)